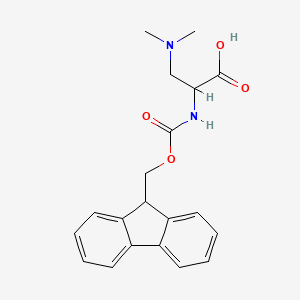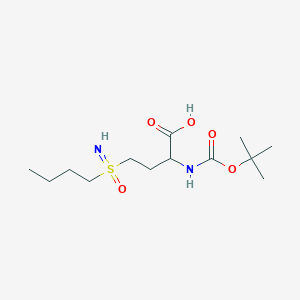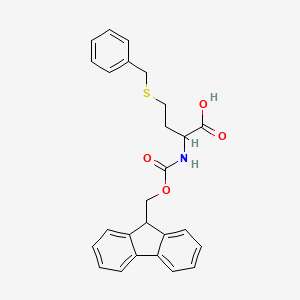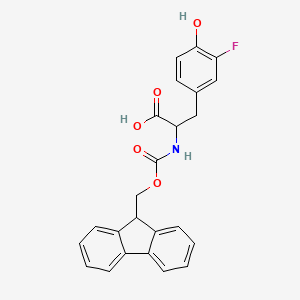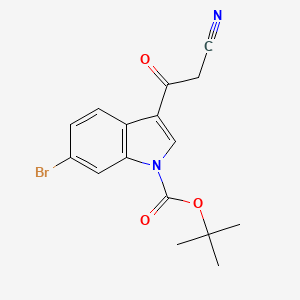
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid
Übersicht
Beschreibung
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid is a synthetic compound used primarily in proteomics research. It has a molecular formula of C37H34N2O8 and a molecular weight of 634.67 g/mol . This compound is characterized by the presence of two Fmoc (9-fluorenylmethoxycarbonyl) protecting groups attached to the amino groups of 2,6-diaminoheptanedioic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-fmoc-2,6-diaminoheptanedioic acid typically involves the protection of the amino groups of 2,6-diaminoheptanedioic acid with Fmoc groups. This can be achieved through a reaction with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This includes the use of automated peptide synthesizers and large-scale reactors to ensure efficient production and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Di-fmoc-2,6-diaminoheptanedioic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc groups using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) at room temperature.
Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF at room temperature.
Major Products Formed
Deprotection: 2,6-diaminoheptanedioic acid.
Coupling: Peptides or peptide derivatives containing 2,6-diaminoheptanedioic acid residues.
Wissenschaftliche Forschungsanwendungen
Di-fmoc-2,6-diaminoheptanedioic acid is primarily used in the field of proteomics research. It serves as a building block for the synthesis of peptides and peptide-based molecules. These peptides can be used in various applications, including:
Biological Studies: Investigating protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medical Research: Developing peptide-based drugs and therapeutic agents.
Industrial Applications: Producing peptide-based materials for use in biotechnology and nanotechnology.
Wirkmechanismus
The mechanism of action of Di-fmoc-2,6-diaminoheptanedioic acid is primarily related to its role as a protected amino acid derivative. The Fmoc groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc groups can be removed to reveal the free amino groups, allowing further functionalization or biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-2,6-diaminoheptanedioic acid: Similar structure but with only one Fmoc group.
Boc-2,6-diaminoheptanedioic acid: Uses Boc (tert-butyloxycarbonyl) protecting groups instead of Fmoc.
Cbz-2,6-diaminoheptanedioic acid: Uses Cbz (benzyloxycarbonyl) protecting groups instead of Fmoc.
Uniqueness
Di-fmoc-2,6-diaminoheptanedioic acid is unique due to the presence of two Fmoc groups, which provide enhanced protection for the amino groups during peptide synthesis. This allows for more complex peptide sequences to be synthesized with high purity and yield .
Eigenschaften
IUPAC Name |
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N2O8/c40-34(41)32(38-36(44)46-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30)18-9-19-33(35(42)43)39-37(45)47-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31/h1-8,10-17,30-33H,9,18-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIICLOTPVVZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B1390296.png)
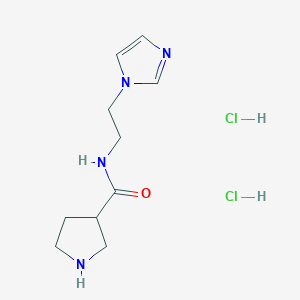
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
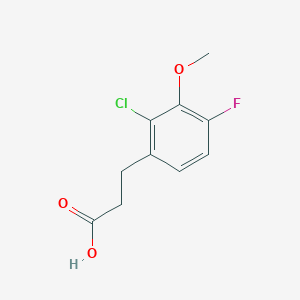

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
